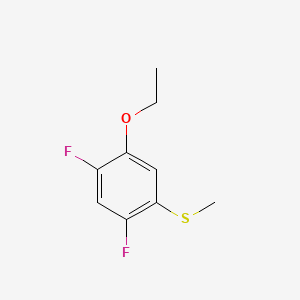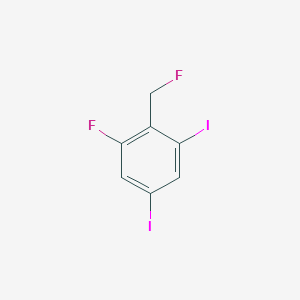
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2. It is characterized by the presence of two iodine atoms, one fluorine atom, and a fluoromethyl group attached to a benzene ring.
Méthodes De Préparation
The synthesis of 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene typically involves multi-step organic reactions One common method includes the iodination of a fluorinated benzene derivativeIndustrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium fluoride.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation may yield fluorinated benzoic acids, while reduction can produce fluorinated benzyl alcohols.
Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures
Applications De Recherche Scientifique
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds.
Industry: It is utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties
Mécanisme D'action
The mechanism of action of 1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. In chemical reactions, the iodine atoms serve as reactive sites for substitution or coupling reactions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
1,5-Diiodo-3-fluoro-2-(fluoromethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-2-(fluoromethyl)benzene: Lacks the iodine atoms, resulting in different reactivity and applications.
1,5-Diiodo-2-fluoro-3-(fluoromethyl)benzene: A positional isomer with similar properties but different spatial arrangement of substituents.
1-Fluoro-3-methylbenzene: Contains a methyl group instead of a fluoromethyl group, leading to variations in chemical behavior and applications .
Propriétés
Formule moléculaire |
C7H4F2I2 |
|---|---|
Poids moléculaire |
379.91 g/mol |
Nom IUPAC |
1-fluoro-2-(fluoromethyl)-3,5-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-5-6(9)1-4(10)2-7(5)11/h1-2H,3H2 |
Clé InChI |
OXDGZQWCHIHPKU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)CF)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4,6-bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-6-octoxyphenol](/img/structure/B14036109.png)
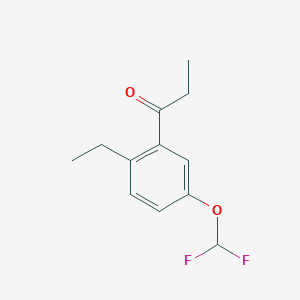
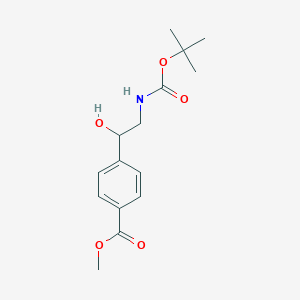
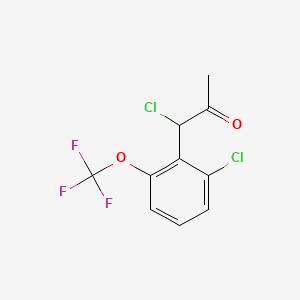
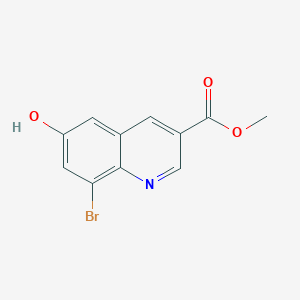


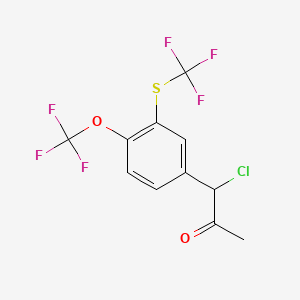

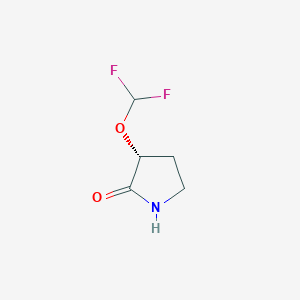
![7-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14036155.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-6-amine](/img/structure/B14036171.png)
